![molecular formula C16H11F3N4OS2 B2649672 6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole CAS No. 339103-29-6](/img/structure/B2649672.png)

6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

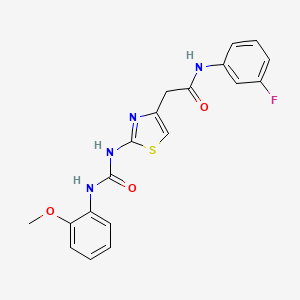

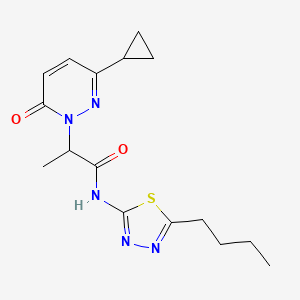

“6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole” is a complex organic compound. It has a molecular formula of C16H11F3N4OS2 and an average mass of 396.410 Da .

Molecular Structure Analysis

The compound contains several functional groups, including a trifluoromethyl group, a benzyl group, a sulfanyl group, an oxadiazolyl group, and an imidazothiazole group . The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H11F3N4OS2 and an average mass of 396.410 Da . Other physical and chemical properties are not specified in the available resources.科学的研究の応用

- Application : 6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole serves as a triflating agent. It can selectively react with phenolic hydroxyl groups, amino groups, and enols, providing a powerful tool for synthetic chemists to modify specific functional groups in complex molecules .

- Application : This compound finds use as an intermediate in OLED synthesis. Its unique structure contributes to the development of efficient and high-performance OLED materials .

- Application : Employing 6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole via the Mannich reaction allows for enantioselective synthesis of β-amino acids. The triflimide group plays a crucial role in achieving chiral selectivity .

- Application : Researchers use this compound as an intermediate in pharmaceutical synthesis. It contributes to the preparation of bioactive molecules and potential drug candidates .

- Application : The triflimide group in this compound enables efficient trifluoromethylation reactions. Phenols and amines can be selectively modified, expanding the toolbox for medicinal chemistry and material science .

Triflating Reagent

OLED Intermediates

Selective Synthesis of β-Amino Acids

Pharmaceutical Intermediates

Trifluoromethylation of Phenols and Amines

Migraine Research

将来の方向性

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of activities exhibited by compounds with a 1,3,4-thiadiazole moiety , this compound could be of interest in various fields of research.

特性

IUPAC Name |

2-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4OS2/c1-9-12(23-5-6-25-14(23)20-9)13-21-22-15(24-13)26-8-10-3-2-4-11(7-10)16(17,18)19/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDAYFPFPADOFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2649589.png)

![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2649590.png)

![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B2649594.png)

![N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2649598.png)

![N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2649599.png)

![4-Phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2649601.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2649602.png)

![3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2649605.png)

amine](/img/structure/B2649609.png)